2,3-Dibromopyrido[2,3-b]pyrazine
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Overview
Description
2,3-Dibromopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family It is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyrido[2,3-b]pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of handling hazardous bromine reagents .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, to form arylated or alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-b]pyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dibromopyrido[2,3-b]pyrazine and its derivatives often involves interactions with biological macromolecules such as DNA and proteins. These interactions can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells . The molecular targets and pathways involved may include topoisomerases, kinases, and other critical enzymes .
Comparison with Similar Compounds
2,3-Dibromopyrido[2,3-b]pyrazine can be compared with other similar compounds such as:
2,3-Dichloropyrido[2,3-b]pyrazine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.
2,3-Diiodopyrido[2,3-b]pyrazine: Contains iodine atoms, which can influence its electronic properties and suitability for specific reactions.
2,3-Difluoropyrido[2,3-b]pyrazine: Fluorine atoms impart unique properties, making it useful in medicinal chemistry for the development of fluorinated drugs.
Properties
Molecular Formula |
C7H3Br2N3 |
---|---|
Molecular Weight |
288.93 g/mol |
IUPAC Name |
2,3-dibromopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Br2N3/c8-5-6(9)12-7-4(11-5)2-1-3-10-7/h1-3H |
InChI Key |
YBHCGYJQYZJKHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C(=N2)Br)Br |
Origin of Product |
United States |
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